REACTION_CXSMILES
|
[N+:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)([O-])=O.Cl.[Sn].CCO[CH:14](OCC)[CH2:15][CH:16](OCC)OCC.N.O>CCO.[Cl-].[Cl-].[Zn+2]>[S:5]1[C:4]2=[N:1][CH:14]=[CH:15][CH:16]=[C:8]2[CH:7]=[CH:6]1 |f:4.5,7.8.9,^3:9|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1SC=CC1
|
Name
|
|
Quantity
|
195 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
CCOC(CC(OCC)OCC)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.O
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 85° C. for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
poured onto ice (100 g)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (75 mL×3)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2C1=NC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |